1,1,1-Trifluoro-n-phenylmethanesulfonamide
Overview
Description
1,1,1-Trifluoro-n-phenylmethanesulfonamide is a fluorinated organic compound known for its significant applications in various scientific fields. It is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline moiety.
Mechanism of Action
Target of Action
Trifluoromethanesulfonanilide has been found to have high miticidal activity against house dust mites . The primary targets of this compound are the house dust mites, including Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp), and Chelacaropsis moorei (Cm) . These mites are known to be major household allergens causing asthma and atopic dermatitis .
Mode of Action
It has been observed that the introduction of a halogen atom at the 4-position of the benzene ring in the compound substantially increased the activity against house dust mites . This suggests that the compound interacts with its targets through a specific chemical structure, leading to their eradication.
Biochemical Pathways
The compound’s miticidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
Given its use as a miticide, it can be inferred that the compound has suitable bioavailability to exert its effects on house dust mites .
Result of Action
The primary result of Trifluoromethanesulfonanilide’s action is the eradication of house dust mites . This leads to a reduction in the allergens produced by these mites, thereby helping to alleviate allergic reactions such as asthma and atopic dermatitis .
Action Environment
The efficacy and stability of Trifluoromethanesulfonanilide can be influenced by various environmental factors. For instance, the compound’s miticidal activity may vary depending on the specific species of mite and the conditions in which they are found
Biochemical Analysis
Cellular Effects
Trifluoromethanesulfonanilide affects various types of cells and cellular processes. In particular, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethanesulfonanilide can disrupt the normal functioning of mite cells, leading to their death . This disruption is likely due to its ability to interfere with key cellular processes, such as enzyme activity and protein synthesis.
Molecular Mechanism
The mechanism of action of trifluoromethanesulfonanilide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the activity of these biomolecules, ultimately affecting cellular processes and functions. Additionally, trifluoromethanesulfonanilide may alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoromethanesulfonanilide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that trifluoromethanesulfonanilide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to trifluoromethanesulfonanilide can result in sustained effects on cellular processes, including prolonged inhibition of enzyme activity and disruption of cellular metabolism.
Dosage Effects in Animal Models
The effects of trifluoromethanesulfonanilide vary with different dosages in animal models. At lower doses, the compound exhibits miticidal activity without causing significant adverse effects. At higher doses, trifluoromethanesulfonanilide can cause toxic effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired miticidal activity without causing toxicity.
Metabolic Pathways
Trifluoromethanesulfonanilide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes. For example, trifluoromethanesulfonanilide may inhibit enzymes responsible for the synthesis of essential biomolecules, leading to a decrease in their levels and disruption of metabolic pathways .
Transport and Distribution
Within cells and tissues, trifluoromethanesulfonanilide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of trifluoromethanesulfonanilide can influence its efficacy and toxicity, as well as its overall impact on cellular functions .
Subcellular Localization
Trifluoromethanesulfonanilide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, leading to more effective inhibition or activation of their functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-n-phenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of trifluoromethanesulfonanilide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-n-phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
1,1,1-Trifluoro-n-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound has been studied for its potential use in biological assays and as a probe for enzyme activity.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and as a catalyst in various industrial processes .
Comparison with Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the aniline moiety.
Trifluoromethanesulfonyl chloride: Used as a reagent in the synthesis of trifluoromethanesulfonanilide.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another fluorinated sulfonamide with different applications.
Uniqueness: 1,1,1-Trifluoro-n-phenylmethanesulfonamide is unique due to its combination of the trifluoromethanesulfonyl group and aniline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-64-4 | |
Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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